molecular formula C26H25N5O2S B11982274 N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11982274
M. Wt: 471.6 g/mol
InChI Key: QYVMURJKTIWSLR-WPWMEQJKSA-N
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Preparation Methods

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step processThe reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include:

These compounds share similar core structures but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O2S/c1-3-19-9-11-20(12-10-19)17-27-28-24(32)18-34-26-30-29-25(21-13-15-23(33-2)16-14-21)31(26)22-7-5-4-6-8-22/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+

InChI Key

QYVMURJKTIWSLR-WPWMEQJKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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